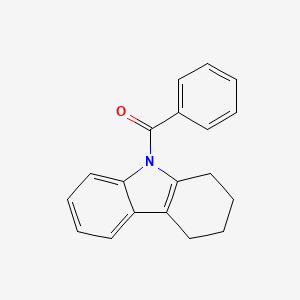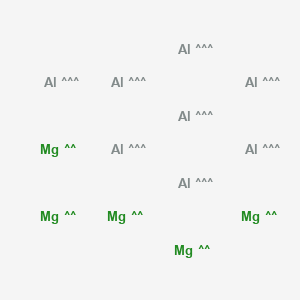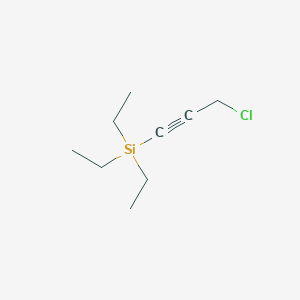
(3-Chloroprop-1-yn-1-yl)(triethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloroprop-1-yn-1-yl)(triethyl)silane is an organosilicon compound with the molecular formula C9H17ClSi It is characterized by the presence of a silicon atom bonded to a triethyl group and a 3-chloroprop-1-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroprop-1-yn-1-yl)(triethyl)silane typically involves the reaction of 3-chloropropyne with triethylsilane in the presence of a catalyst. One common method is as follows:
Reactants: 3-chloropropyne and triethylsilane.
Catalyst: A platinum-based catalyst such as Karstedt’s catalyst.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 60-80°C) and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloroprop-1-yn-1-yl)(triethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with electrophiles.
Hydrosilylation: The silicon-hydrogen bond can react with alkenes or alkynes to form new carbon-silicon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Addition Reactions: Often require the presence of a Lewis acid catalyst such as boron trifluoride.
Hydrosilylation: Catalyzed by transition metal complexes, particularly platinum or rhodium complexes.
Major Products
Substitution Reactions: Yield substituted propynyl derivatives.
Addition Reactions: Form adducts with the electrophile.
Hydrosilylation: Produce organosilicon compounds with new Si-C bonds.
Aplicaciones Científicas De Investigación
(3-Chloroprop-1-yn-1-yl)(triethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of (3-Chloroprop-1-yn-1-yl)(triethyl)silane involves its ability to form stable bonds with other molecules through its reactive sites. The silicon atom can form strong Si-C bonds, while the propynyl group can participate in various addition and substitution reactions. These properties make it a versatile reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloroprop-1-yn-1-yl)(trimethyl)silane: Similar structure but with trimethyl groups instead of triethyl groups.
(3-Chloroprop-1-yn-1-yl)(triphenyl)silane: Contains triphenyl groups, leading to different reactivity and applications.
Uniqueness
(3-Chloroprop-1-yn-1-yl)(triethyl)silane is unique due to the presence of triethyl groups, which influence its steric and electronic properties. This makes it particularly useful in reactions where bulkier substituents are required to achieve selective reactivity.
Propiedades
Número CAS |
17889-26-8 |
|---|---|
Fórmula molecular |
C9H17ClSi |
Peso molecular |
188.77 g/mol |
Nombre IUPAC |
3-chloroprop-1-ynyl(triethyl)silane |
InChI |
InChI=1S/C9H17ClSi/c1-4-11(5-2,6-3)9-7-8-10/h4-6,8H2,1-3H3 |
Clave InChI |
LUSHFGWWGTVFEV-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C#CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




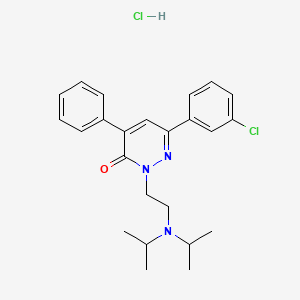
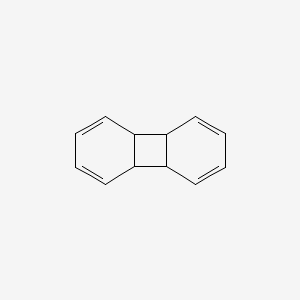
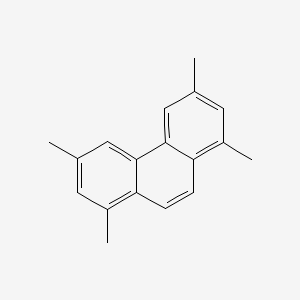
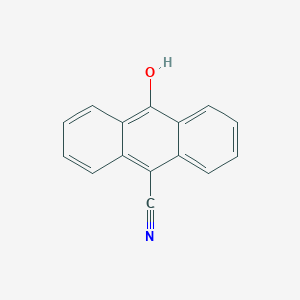
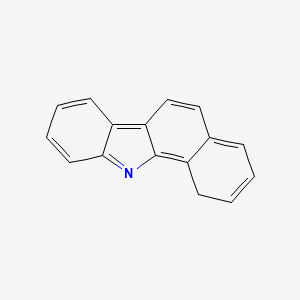
![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)
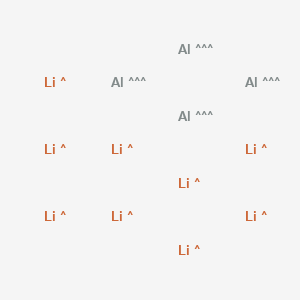
![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
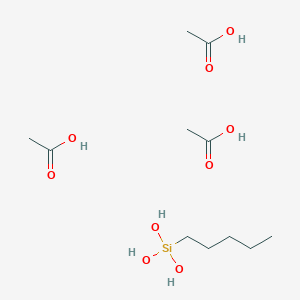
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)
